Ethyl 4-(2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H28N6O7S and its molecular weight is 520.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Modification
The synthesis of complex organic compounds like Ethyl 4-(2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate involves multiple steps, including reactions such as the Mannich reaction, cyclization, and nucleophilic substitution. These processes are crucial for producing derivatives with potential biological activities. For example, Mallesha et al. (2012) synthesized a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, evaluated for their antiproliferative effect against human cancer cell lines, highlighting the compound's role in cancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of derivatives of this compound have been a significant focus. Research by Başoğlu et al. (2013) on hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated for their biological activities revealed some compounds possessed good to moderate antimicrobial activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Additionally, compounds showing antiproliferative activities against cancer cell lines have been synthesized, offering insights into potential therapeutic applications in cancer treatment.
Chemical Analysis and Impurity Profiling
The detailed chemical analysis and impurity profiling of such compounds are crucial for understanding their purity and stability, which is essential in drug development processes. For instance, Thomasberger et al. (1999) conducted a study on the impurity profile of a related compound, a glycoprotein IIb/IIIa antagonist, demonstrating the importance of analytical chemistry in the development of pharmaceuticals (Thomasberger, Engel, & Feige, 1999).
Neuroprotection and Serotonergic System Studies
Compounds derived from this compound have also been evaluated for neuroprotective properties and their interaction with the serotonergic system. Lecanu et al. (2010) synthesized a new drug candidate offering a multi-target therapeutic approach for neuroprotection, indicating the potential in treating neurodegenerative diseases (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).
Properties
IUPAC Name |
ethyl 4-[2-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O7S/c1-4-35-22(32)28-9-7-27(8-10-28)16(29)12-36-21-25-18(23)17(20(31)26-21)24-19(30)13-5-6-14(33-2)15(11-13)34-3/h5-6,11H,4,7-10,12H2,1-3H3,(H,24,30)(H3,23,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQVVEQMPXCTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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